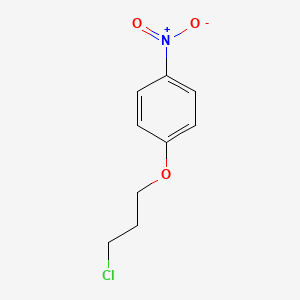

1-(3-Chloropropoxy)-4-nitrobenzene

Overview

Description

1-(3-Chloropropoxy)-4-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Nitro-1-(3-chloropropoxy)benzene and has a molecular formula of C9H10ClNO3.

Scientific Research Applications

Pharmacology

Scientific Field

Pharmacology

Application Summary

In pharmacology, “1-(3-Chloropropoxy)-4-nitrobenzene” derivatives have been explored for their potential as antiproliferative agents. These compounds are designed to inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation.

Experimental Methods

Researchers synthesized novel compounds based on the structure of “1-(3-Chloropropoxy)-4-nitrobenzene” and tested their effects on microvascular endothelial cells (MVECs) using assays like MTT to assess cell viability.

Results

Introduction of a 3-chloropropoxy group into the benzotriazine framework significantly increased the antiproliferative effects. One compound, in particular, showed 4-10 fold greater potency than standard treatments in inhibiting the growth of breast and prostate cancer cells .

Materials Science

Scientific Field

Materials Science

Application Summary

In materials science, this compound’s derivatives have been used to enhance the properties of polymers. Specifically, they have been incorporated into polymerizable compositions to create low-flammable and heat-resistant materials.

Experimental Methods

The synthesis involved combining the compound with other monomers and initiating polymerization to form new polymeric materials. The properties of these materials were then characterized using various analytical techniques.

Results

The resulting materials exhibited improved flame resistance and thermal stability, making them suitable for applications in areas requiring stringent safety standards .

Organic Synthesis

Scientific Field

Organic Synthesis

Application Summary

“1-(3-Chloropropoxy)-4-nitrobenzene” serves as a precursor in the synthesis of complex organic molecules. Its reactivity allows for the formation of various functional groups essential in pharmaceuticals and agrochemicals.

Experimental Methods

The compound undergoes reactions such as nucleophilic substitution to introduce additional functional groups, which can then be further modified to produce the desired final products.

Results

The versatility of “1-(3-Chloropropoxy)-4-nitrobenzene” in organic synthesis has been demonstrated through its use in creating a diverse range of functionalized molecules with potential applications in drug development and agriculture .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

In analytical chemistry, derivatives of “1-(3-Chloropropoxy)-4-nitrobenzene” are used as standards or reagents in various chromatographic and spectroscopic methods to detect and quantify other substances.

Experimental Methods

These compounds are often part of calibration curves in instrumental analysis, where their known properties help in the accurate determination of unknown samples.

Results

The use of these derivatives has led to the development of more sensitive and accurate analytical methods, enhancing the detection capabilities of analytical instruments .

Environmental Science

Scientific Field

Environmental Science

Application Summary

Environmental science research has utilized “1-(3-Chloropropoxy)-4-nitrobenzene” derivatives to study the degradation of environmental pollutants and to develop methods for environmental remediation.

Experimental Methods

Studies often involve simulating environmental conditions to observe the behavior and transformation of these compounds, assessing their stability and breakdown products.

Results

Findings from such studies contribute to understanding the environmental impact of related chemicals and inform the creation of strategies to mitigate pollution .

Biochemistry

Scientific Field

Biochemistry

Application Summary

In biochemistry, the focus is on the interaction of “1-(3-Chloropropoxy)-4-nitrobenzene” derivatives with biological molecules. These interactions can reveal insights into the mechanisms of action of drugs and the biochemical pathways they influence.

Experimental Methods

Biochemical assays, such as enzyme inhibition studies and receptor-ligand binding analyses, are used to investigate these interactions at the molecular level.

Results

The studies have shown that these derivatives can modulate the activity of certain enzymes and receptors, suggesting potential therapeutic applications in the treatment of diseases where these targets are relevant .

This analysis provides a snapshot of the diverse applications of “1-(3-Chloropropoxy)-4-nitrobenzene” across various scientific fields, highlighting its versatility and potential in research and industry. Each application leverages the unique properties of the compound to address specific scientific questions and challenges.

Cancer Research

Scientific Field

Cancer Research

Application Summary

Research has been conducted on derivatives of “1-(3-Chloropropoxy)-4-nitrobenzene” for their potential as anticancer agents, particularly focusing on pancreatic cancer cell lines. These studies aim to understand the compound’s ability to induce apoptosis and affect caspase pathways.

Experimental Methods

The cytotoxic dose of the derivatives was determined using the MTT method. Gene expression changes post-treatment were evaluated by real-time polymerase chain reaction (qPCR), and apoptosis was studied through flow cytometry.

Results

The studies found that proapoptotic genes and genes involved in major caspase activation were upregulated, leading to increased apoptosis rates in treated pancreatic cancer cell lines .

Oncology

Scientific Field

Oncology

Application Summary

In oncology, the focus has been on the effects of “1-(3-Chloropropoxy)-4-nitrobenzene” derivatives on head and neck squamous cell carcinoma cells. The goal is to assess the compounds’ efficacy in inhibiting cell proliferation and promoting apoptosis.

Experimental Methods

IC50 doses of the derivatives on carcinoma cells were determined using the MTT method. Gene expression analysis was conducted via qPCR, and apoptosis changes were confirmed by flow cytometry.

Results

Results indicated that the derivatives effectively inhibited cell proliferation by regulating apoptosis gene expression, suggesting their potential as anticancer agents for head and neck squamous cell carcinoma .

properties

IUPAC Name |

1-(3-chloropropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKNDFJBFPOWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474309 | |

| Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropropoxy)-4-nitrobenzene | |

CAS RN |

79096-54-1 | |

| Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B1624307.png)

![Pyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1624317.png)